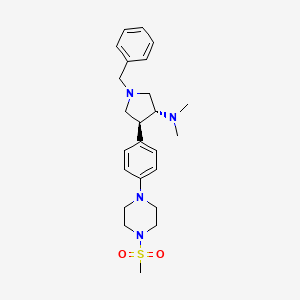

(3R,4S)-1-benzyl-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine

CAS No.:

Cat. No.: VC16035345

Molecular Formula: C24H34N4O2S

Molecular Weight: 442.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H34N4O2S |

|---|---|

| Molecular Weight | 442.6 g/mol |

| IUPAC Name | (3R,4S)-1-benzyl-N,N-dimethyl-4-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pyrrolidin-3-amine |

| Standard InChI | InChI=1S/C24H34N4O2S/c1-25(2)24-19-26(17-20-7-5-4-6-8-20)18-23(24)21-9-11-22(12-10-21)27-13-15-28(16-14-27)31(3,29)30/h4-12,23-24H,13-19H2,1-3H3/t23-,24+/m1/s1 |

| Standard InChI Key | VEABDKBNQNHHCB-RPWUZVMVSA-N |

| Isomeric SMILES | CN(C)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)CC4=CC=CC=C4 |

| Canonical SMILES | CN(C)C1CN(CC1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)CC4=CC=CC=C4 |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, (3R,4S)-1-benzyl-N,N-dimethyl-4-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pyrrolidin-3-amine, reflects its stereochemical complexity. The core structure consists of a pyrrolidine ring (a five-membered amine heterocycle) with specific R and S configurations at the 3rd and 4th positions, respectively. Key substituents include:

-

Benzyl group: Attached to the pyrrolidine nitrogen, contributing hydrophobic character.

-

Dimethylamine: At the 3rd position, enhancing basicity and potential receptor interactions.

-

4-(4-Methylsulfonylpiperazin-1-yl)phenyl: A para-substituted phenyl group linked to a piperazine ring bearing a methylsulfonyl moiety, which may influence solubility and target binding .

The molecular formula is C24H34N4O2S, with a molecular weight of 442.6 g/mol. The methylsulfonyl group (-SO2CH3) introduces strong electron-withdrawing effects, potentially affecting the compound’s electronic distribution and metabolic stability.

Stereochemical Considerations

The (3R,4S) configuration is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. Computational models (e.g., InChIKey: NVKDDQBZODSEIN-JSGCOSHPSA-N) suggest that this stereochemistry creates a distinct three-dimensional shape, enabling selective interactions with biological targets .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically requiring:

-

Protection of reactive sites: Temporary blocking of amine groups to prevent undesired side reactions.

-

Coupling reactions: Formation of the piperazine-phenyl linkage via Buchwald-Hartwig amination or Ullmann-type couplings.

-

Deprotection and functionalization: Sequential removal of protecting groups and introduction of the methylsulfonyl moiety using methanesulfonyl chloride.

Purification and Characterization

Post-synthesis purification employs techniques such as:

-

High-performance liquid chromatography (HPLC): To confirm purity >95% .

-

Nuclear magnetic resonance (NMR): 1H and 13C NMR verify structural integrity and stereochemistry.

-

Mass spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 443.2 (M+H)+.

Comparative Analysis with Structural Analogs

This table highlights the target compound’s unique combination of a methylsulfonyl-piperazine system, which is absent in simpler analogs, potentially broadening its therapeutic scope .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume